N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-furamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-furamide is a synthetic compound that combines an indole moiety with a furan ring The indole structure is known for its presence in many natural products and pharmaceuticals, while the furan ring adds unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-furamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloroindole and 2-furoic acid.
Formation of Intermediate: The 6-chloroindole is reacted with an appropriate alkylating agent to introduce the ethyl group, forming 2-(6-chloro-1H-indol-1-yl)ethylamine.
Amide Formation: The intermediate is then reacted with 2-furoic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product, this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to modify the indole or furan rings.
Substitution: The chlorine atom on the indole ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced indole or furan derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-furamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on cellular processes, given the biological significance of the indole structure.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of materials with unique properties, such as polymers or advanced materials for electronics.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-furamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, influencing biological pathways. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-furamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-furamide: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-thiopheneamide: Replaces the furan ring with a thiophene ring, which can change its electronic properties and reactivity.
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-furamide is unique due to the presence of both the 6-chloroindole and furan moieties, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the furan ring provides additional sites for chemical modification.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development.
Properties
Molecular Formula |
C15H13ClN2O2 |
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Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-12-4-3-11-5-7-18(13(11)10-12)8-6-17-15(19)14-2-1-9-20-14/h1-5,7,9-10H,6,8H2,(H,17,19) |
InChI Key |
RMXMXRINTQIEDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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